{2-Methyl-4-[(2-methylpropyl)sulfamoyl]phenoxy}acetic acid
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Overview
Description
{2-Methyl-4-[(2-methylpropyl)sulfamoyl]phenoxy}acetic acid is an organic compound with a complex structure that includes a phenoxy group, a sulfamoyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-4-[(2-methylpropyl)sulfamoyl]phenoxy}acetic acid typically involves multiple steps. One common method includes the reaction of 2-methyl-4-aminophenol with 2-methylpropylsulfonyl chloride to form the intermediate 2-methyl-4-[(2-methylpropyl)sulfamoyl]phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
{2-Methyl-4-[(2-methylpropyl)sulfamoyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification reactions often involve alcohols and acid catalysts like sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
{2-Methyl-4-[(2-methylpropyl)sulfamoyl]phenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Methyl-4-[(2-methylpropyl)sulfamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {2-Methyl-4-sulfamoylphenoxy}acetic acid
- {2-Methyl-4-[(2-ethylpropyl)sulfamoyl]phenoxy}acetic acid
- {2-Methyl-4-[(2-methylbutyl)sulfamoyl]phenoxy}acetic acid
Uniqueness
{2-Methyl-4-[(2-methylpropyl)sulfamoyl]phenoxy}acetic acid is unique due to the presence of the 2-methylpropyl group attached to the sulfamoyl moiety. This structural feature can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-9(2)7-14-20(17,18)11-4-5-12(10(3)6-11)19-8-13(15)16/h4-6,9,14H,7-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXVFSJNLBICDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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